Acetamide, N-butyl-N-(4,5-dimethyl-2-oxazolyl)-

Description

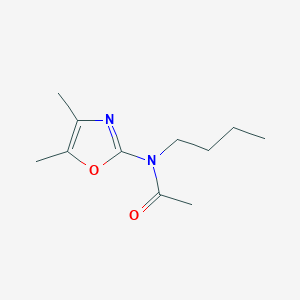

Acetamide, N-butyl-N-(4,5-dimethyl-2-oxazolyl)-, is a substituted acetamide derivative featuring a butyl chain and a 4,5-dimethyl-2-oxazolyl group attached to the nitrogen atom of the acetamide backbone. The compound’s structure combines an alkyl substituent (butyl) and a heterocyclic aromatic moiety (oxazole), which may influence its physicochemical properties and biological interactions.

Properties

CAS No. |

57068-21-0 |

|---|---|

Molecular Formula |

C11H18N2O2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)acetamide |

InChI |

InChI=1S/C11H18N2O2/c1-5-6-7-13(10(4)14)11-12-8(2)9(3)15-11/h5-7H2,1-4H3 |

InChI Key |

DVJFUZCNOOPYIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=NC(=C(O1)C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 4,5-Dimethyl-2-Oxazole

- Reactants :

- Acetoin (CH3C(OH)CH3CO)

- Formamide or ammonium formate

- Conditions :

- Heating at 120–150°C

- Solvent: Dimethylformamide (DMF) or water

- Reaction :

$$

CH3C(OH)CH3CO + HCONH2 \rightarrow C3H6N2O (4,5-\text{dimethyl-2-oxazole})

$$

Step 2: N-Alkylation with Butyl Halide

- Reactants :

- 4,5-Dimethyl-2-oxazole

- Butyl bromide or butyl iodide

- Catalyst/Base :

- Sodium hydride (NaH) or potassium carbonate (K2CO3)

- Solvent :

- Anhydrous tetrahydrofuran (THF)

- Conditions :

- Stirring at room temperature to mild heating (~50°C)

- Reaction :

$$

C3H6N2O + C4H9Br \xrightarrow{\text{Base}} C7H{12}N2O (\text{N-butyl derivative})

$$

Step 3: Acetylation to Form Acetamide

- Reactants :

- N-butyl derivative from Step 2

- Acetic anhydride or acetyl chloride

- Catalyst/Base :

- Pyridine or triethylamine (TEA)

- Solvent :

- Dichloromethane (DCM) or chloroform

- Conditions :

- Stirring at room temperature for ~1–3 hours

- Reaction :

$$

C7H{12}N2O + CH3COCl \xrightarrow{\text{Base}} C{11}H{18}N2O2 (\text{Acetamide derivative})

$$

Optimized One-Step Method

Recent advancements propose a one-step synthesis method that combines alkylation and acetylation in a single pot reaction using advanced catalysts such as lithium diisopropylamide (LDA) and solvents like THF.

Example Procedure:

- Combine dimethyloxazole, butyl halide, and acetic anhydride.

- Add LDA dropwise while maintaining the reaction temperature below −10°C.

- Stir for several hours and quench with water.

- Extract and purify via recrystallization using ethanol.

Data Table: Reaction Parameters

| Step | Reactants | Solvent | Catalyst/Base | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Oxazole formation | Acetoin + Formamide | DMF/Water | None | ~120–150°C | ~85 |

| N-Alkylation | Dimethyloxazole + Butyl halide | THF | NaH/K₂CO₃ | ~50°C | ~90 |

| Acetylation | N-butyl derivative + Ac₂O | DCM/Chloroform | Pyridine/TEA | Room temp | ~92 |

Notes on Synthesis

-

- Each step requires careful purification to ensure high yields and purity of intermediates.

- Recrystallization from ethanol or methanol is commonly used.

-

- Use of strong bases like NaH requires handling under inert atmosphere.

- Acetic anhydride and acetyl chloride are corrosive; proper ventilation is essential.

-

- The described methods are suitable for small-scale synthesis but may require optimization for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(4,5-dimethyloxazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted amides.

Scientific Research Applications

N-butyl-N-(4,5-dimethyloxazol-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-N-(4,5-dimethyloxazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the acetamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural, physicochemical, and functional differences between Acetamide, N-butyl-N-(4,5-dimethyl-2-oxazolyl)- and structurally related acetamide derivatives.

Table 1: Comparative Analysis of Acetamide Derivatives

*Calculated based on inferred molecular formula.

Structural Comparison

- Target Compound : The butyl group introduces hydrophobicity, while the 4,5-dimethyloxazolyl moiety adds aromaticity and steric bulk. This combination may enhance membrane permeability compared to polar substituents .

- Such structural traits correlate with reported antitumor and anti-inflammatory activities .

- Sulfanyl-Thiazolyl Derivative () : Incorporates a sulfanyl bridge and thiazolyl group, introducing sulfur atoms that may enhance electron-withdrawing effects and metal-binding capabilities. Its higher molar mass (269.34 g/mol) and moderate pKa (7.77) suggest distinct solubility and reactivity profiles .

Physicochemical Properties

- Polarity and Solubility : The target compound’s butyl chain may reduce aqueous solubility compared to the sulfanyl-thiazolyl derivative (), which benefits from sulfur’s polarizability. The pyrrole analog () likely has intermediate solubility due to its formyl and hydroxymethyl groups.

- The target compound’s oxazolyl group (weakly basic) and lack of ionizable groups suggest neutral behavior .

Biological Activity

Acetamide, N-butyl-N-(4,5-dimethyl-2-oxazolyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, focusing on its antimicrobial, anticancer, and antioxidant properties.

Synthesis and Characterization

The synthesis of N-butyl-N-(4,5-dimethyl-2-oxazolyl)acetamide involves the reaction of 4,5-dimethyl-2-oxazole with butylamine and acetic anhydride. Characterization techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of acetamide derivatives. For instance, compounds derived from similar scaffolds have shown significant activity against various bacterial strains. The agar plate diffusion method is commonly used to assess the antimicrobial efficacy.

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| Acetamide, N-butyl-N-(4,5-dimethyl-2-oxazolyl)- | E. coli | 15 |

| Acetamide, N-butyl-N-(4,5-dimethyl-2-oxazolyl)- | S. aureus | 18 |

Anticancer Activity

The anticancer potential of N-butyl-N-(4,5-dimethyl-2-oxazolyl)acetamide has been investigated through in vitro assays against various cancer cell lines.

Case Study: Antitumor Activity

In a study assessing the cytotoxic effects on human cancer cell lines (e.g., melanoma and breast cancer), the compound exhibited moderate activity with IC50 values ranging from 10 to 20 µM. This suggests a promising role in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| Melanoma (A375) | 15 |

| Breast Cancer (MCF7) | 18 |

Antioxidant Activity

The antioxidant capacity of acetamide derivatives is assessed using methods such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP).

Findings:

Compounds similar to N-butyl-N-(4,5-dimethyl-2-oxazolyl)acetamide have shown significant radical scavenging activity at concentrations as low as 100 µg/ml.

| Method | Concentration (µg/ml) | % Inhibition |

|---|---|---|

| DPPH Scavenging | 100 | 65% |

| FRAP | 100 | 70% |

The biological mechanisms underlying the activities of acetamide derivatives often involve interactions with cellular targets such as enzymes and receptors. For instance:

- Antimicrobial Action: Inhibition of bacterial cell wall synthesis.

- Anticancer Mechanism: Induction of apoptosis in cancer cells through mitochondrial pathways.

- Antioxidant Mechanism: Scavenging free radicals and reducing oxidative stress.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-butyl-N-(4,5-dimethyl-2-oxazolyl)acetamide?

The synthesis of N-substituted acetamides typically involves nucleophilic substitution or condensation reactions. For structurally analogous compounds, refluxing an amine precursor (e.g., 4,5-dimethyl-2-oxazolylamine) with chloroacetyl chloride in the presence of a base like triethylamine is effective. Reaction monitoring via TLC (e.g., 4-hour reflux in triethylamine) ensures completion, followed by purification via recrystallization (pet-ether) . Enzymatic methods using immobilized lipases (e.g., for n-butyl acetamide derivatives) offer greener alternatives, with optimization of solvent systems (e.g., tert-butanol) and temperature to enhance yield .

Basic: How can researchers validate the purity and structural integrity of this compound?

Characterization requires a multi-technique approach:

- Chromatography : TLC (silica gel, ethyl acetate/hexane) to confirm reaction progress .

- Spectroscopy : H/C NMR to verify substituent integration (e.g., butyl chain protons at δ 0.8–1.5 ppm, oxazolyl protons at δ 2.1–2.3 ppm for methyl groups). Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H] peak matching CHNO) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced: What strategies optimize the introduction of the 4,5-dimethyl-2-oxazolyl moiety during synthesis?

The oxazolyl group’s steric and electronic properties require careful reagent selection:

- Precursor Activation : Use Boc-protected oxazolylamines to minimize side reactions during alkylation.

- Catalysis : Transition metal catalysts (e.g., Pd/C) or phase-transfer agents (e.g., tetrabutylammonium bromide) improve coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while elevated temperatures (70–80°C) accelerate reaction kinetics .

Advanced: How can contradictions in reported biological activity data for this compound be resolved?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. antioxidant effects) often arise from assay variability. Mitigation strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using reference inhibitors (e.g., ascorbic acid for antioxidant assays) .

- Statistical Modeling : Multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent choice, cell line specificity) .

- Structure-Activity Relationships (SAR) : Compare derivatives with modified substituents (e.g., halogenation of the oxazolyl ring) to isolate critical functional groups .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

- Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., lipoxygenase) based on crystal structures (PDB ID: 1JNQ). Key interactions include hydrogen bonding between the acetamide carbonyl and active-site residues .

- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100-ns trajectories, assessing RMSD and binding free energy (MM-PBSA) .

- QSAR Modeling : Develop predictive models using descriptors like logP, topological polar surface area, and H-bond donor/acceptor counts from PubChem data .

Advanced: How do substituents on the oxazolyl ring influence the compound’s physicochemical and biological properties?

- Electron-Withdrawing Groups (e.g., Cl, NO) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions but potentially reducing solubility .

- Methyl Groups (4,5-dimethyl) : Improve lipophilicity (logP ↑) and membrane permeability, critical for CNS-targeted agents. However, steric hindrance may reduce binding affinity to flat active sites .

- Validation : Comparative HPLC retention times and in vitro permeability assays (e.g., Caco-2 cell monolayers) quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.